1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Description
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by multiple electronegative substituents. Its structure includes a chlorine atom at position 1, a chloro(difluoro)methoxy group (-OCF₂Cl) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This arrangement confers high chemical stability and reactivity, making it valuable in agrochemical and pharmaceutical synthesis.
Synthesis:
The primary synthesis route involves reacting 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to form an intermediate lithium complex (83% yield). Subsequent reaction with 1,1,2-trichloro-1,2,2-trifluoroethane yields the target compound in 82% yield .
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELQYHSMPTKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene typically involves several steps, including halogenation and substitution reactions. One common method involves the reaction of a benzene derivative with chlorinating agents and difluoromethylating reagents under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: This compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various substrates. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
Reactivity and Stability
- The trifluoromethyl (-CF₃) group enhances thermal stability and lipophilicity, critical for pesticidal activity in compounds like oxyfluorfen .
- The chloro(difluoro)methoxy (-OCF₂Cl) group in the target compound increases electrophilicity compared to simpler analogs like p-chlorobenzotrifluoride, enabling nucleophilic substitution reactions in synthetic pathways .
Contrasting Properties
- Volatility : The target compound’s molecular weight (307.01 g/mol) and polar substituents reduce volatility compared to p-chlorobenzotrifluoride (180.56 g/mol), making it less suitable for gas-phase applications .
- Biological Activity : Unlike nitro-substituted analogs (e.g., oxyfluorfen), the target compound lacks a nitro group, which may limit its utility as a standalone pesticide but expand its compatibility in medicinal chemistry .
Biological Activity
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene, with a CAS number of 1417568-26-3, is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique combination of chlorine and trifluoromethyl groups in its structure suggests possible interactions with biological systems, warranting a detailed examination of its effects.
- Molecular Formula : C8H3Cl2F5O
- Molecular Weight : 281.00 g/mol
- Structural Characteristics : The presence of multiple electronegative atoms (Cl and F) may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of interest, particularly in toxicology and potential therapeutic applications.
Toxicological Studies
- Reproductive Toxicity : Inhalation exposure to high doses has been associated with adverse effects on the reproductive system. A study reported significant concentrations in adipose tissue, lungs, liver, and other organs post-exposure, indicating systemic distribution and potential toxicity .
- Metabolism and Excretion : Following oral administration in rats, a substantial portion (62-82%) was exhaled unchanged, while metabolites detected in urine included glucuronides and mercapturic acid conjugates . This highlights the compound's metabolic pathways and potential for bioaccumulation.
- Hematological Effects : Notable changes in blood parameters were observed at elevated exposure levels, including decreased leukocyte counts and altered globulin concentrations . These findings suggest that the compound may affect immune function.
| Parameter | Observed Effect | Dose Level (ppm) |
|---|---|---|
| Leukocyte Count | Decreased | 2000 |
| Lymphocyte Count | Decreased | 2000 |
| Neutrophil Count | Increased | ≥500 |
| Globulin Concentration | Increased | ≥1000 |
Case Studies
- In Vivo Toxicology : A study involving B6C3F1/N mice exposed to varying concentrations revealed a NOAEL (No Observed Adverse Effect Level) of 125 ppm based on kidney and glandular effects observed at higher doses . This emphasizes the importance of dosage in evaluating safety profiles.
- Metabolic Pathway Analysis : Research into the metabolic fate of similar compounds indicates that understanding their biotransformation can aid in predicting biological responses and potential toxicities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
